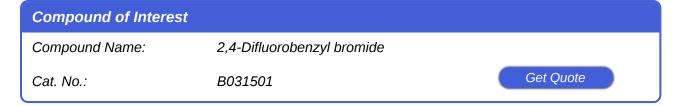


2,4-Difluorobenzyl bromide CAS number 23915-07-3.

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An In-depth Technical Guide to **2,4-Difluorobenzyl bromide** (CAS: 23915-07-3)

This technical guide provides a comprehensive overview of **2,4-Difluorobenzyl bromide**, a key intermediate in organic synthesis and pharmaceutical development.[1] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, spectroscopic data, applications, and safety information.

Physicochemical Properties

2,4-Difluorobenzyl bromide is a versatile chemical compound used as a building block in the design of novel pharmaceuticals and agrochemicals.[1] Its fluorine substituents can enhance lipophilicity, which may improve the bioavailability of drug candidates.[1] The key physical and chemical properties are summarized in the table below.



Property	Value	Source
CAS Number	23915-07-3	[1][2]
Molecular Formula	C7H5BrF2	[1]
Molecular Weight	207.02 g/mol	[1]
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[1]
Density	1.613 g/mL at 25 °C	[2]
Melting Point	18 °C	[1]
Refractive Index	n20/D 1.525	[2]
Flash Point	40 °C (104 °F) - closed cup	
Purity	≥ 98% (GC)	[1]
Storage Temperature	2 - 8 °C	[1]

Synthesis and Experimental Protocols

A common method for the synthesis of **2,4-Difluorobenzyl bromide** involves the bromination of **2,4-difluorobenzyl** alcohol using phosphorus tribromide.

Experimental Protocol: Synthesis from 2,4-Difluorobenzyl Alcohol[2]

Materials:

- 2,4-difluorobenzyl alcohol (450 mg, 3.12 mmol)
- Diethyl ether (10 mL)
- Phosphorus tribromide (0.2 mL, 2.18 mmol)
- Ice water (20 mL)

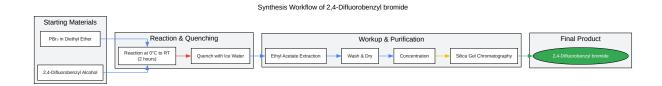


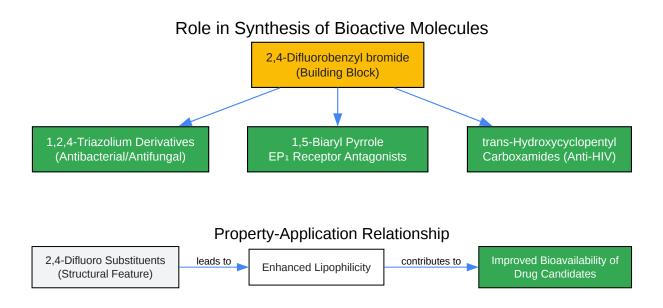
- Ethyl acetate (40 mL)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Eluent: 5% ethyl acetate/hexane

Procedure:

- A solution of 2,4-difluorobenzyl alcohol in diethyl ether is prepared.
- The solution is cooled to 0 °C, and phosphorus tribromide is added slowly.
- The mixture is stirred at room temperature for 2 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[2]
- Upon completion, the reaction is quenched by adding ice water.
- The product is extracted with ethyl acetate (2 x 20 mL).
- The combined organic layers are washed sequentially with water and saturated saline, then dried over anhydrous sodium sulfate.[2]
- The solvent is removed under reduced pressure to yield the crude product.[2]
- Purification is performed using silica gel column chromatography with 5% ethyl acetate/hexane as the eluent to give 2,4-difluorobenzyl bromide as a colorless liquid (yield: 65%).[2]







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